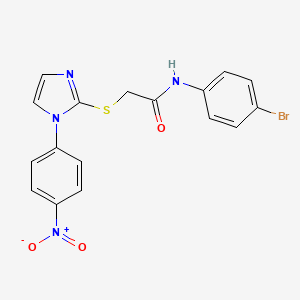
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as 'compound X', is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is synthesized using a multi-step process that involves the use of various reagents and solvents.
Applications De Recherche Scientifique
Neuroprotective Potential
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, under investigation for its pharmacological properties, has shown a notable preference for inhibiting the intracellular Na+-dependent Ca2+ uptake via NCX3, a type of sodium-calcium exchanger. This selective inhibition is significantly greater compared to other NCX isoforms like NCX1 and NCX2. The compound's interaction domains were explored through NCX1/NCX3-chimeric analysis, identifying the α-2 region in NCX1 as crucial for the differential drug response. Its therapeutic potential is highlighted by its neuroprotective efficacy against hypoxia/reoxygenation-induced neuronal cell damage, suggesting its use as a novel neuroprotective drug (Iwamoto & Kita, 2006).
Electrophysiological Effects in Cardiac Cells
Further research into the electrophysiological impacts of N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide on the heart demonstrated its potential in modifying the Na+/Ca2+ exchange current in guinea pig cardiac ventricular myocytes. The compound effectively suppressed the bidirectional Na+/Ca2+ exchange current in a concentration-dependent manner, indicating a more potent inhibition on the Ca2+ entry mode of the exchange. This specificity, along with its [Na+]i-dependent and trypsin-insensitive inhibition, aligns with characteristics of other benzyloxyphenyl derivative NCX inhibitors, suggesting a higher potency as an NCX1 inhibitor compared to similar compounds (Yamashita et al., 2016).
Supramolecular Chemistry and Metal Coordination
N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide's relevance extends into supramolecular chemistry, where nicotinamide, a structural analog, is used to form supramolecular arrays with copper(II) halogenobenzoates. These complexes exhibit diverse coordination geometries and hydrogen-bonding networks, contributing to the understanding of molecular self-assembly and the design of metal-organic frameworks (Halaška et al., 2016).
Analytical and Biochemical Applications
The compound's framework has paved the way for the development of analytical methods and the study of biochemical mechanisms. For instance, nicotinamide derivatives, closely related to N-(4-fluorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been synthesized to explore their corrosion inhibition effect on mild steel in acidic conditions, demonstrating the compound's potential in industrial chemistry applications (Chakravarthy et al., 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been identified as potent and selective met kinase inhibitors . Met kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for cancer therapeutics .
Mode of Action
Based on its structural similarity to other met kinase inhibitors, it may bind to the kinase domain of the met receptor, thereby inhibiting its activation and downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to Met kinase signaling. Met kinase is involved in several pathways, including the PI3K/AKT/mTOR pathway, which regulates cell survival and growth, and the RAS/RAF/MEK/ERK pathway, which controls cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds have demonstrated favorable pharmacokinetic and preclinical safety profiles .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the inhibition of Met kinase activity, leading to decreased cell proliferation and survival. This could potentially result in the suppression of tumor growth in Met-dependent cancers .
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c18-14-4-1-12(2-5-14)9-20-17(21)13-3-6-16(19-10-13)22-15-7-8-23-11-15/h1-6,10,15H,7-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLDRAGQHLCMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2935239.png)



![N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2935247.png)
![1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2935251.png)

![6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2935253.png)



![N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2935258.png)
![7-ethoxy-5-(pyridin-4-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2935259.png)
![Methyl 3-(2-methoxy-2-oxoethyl)-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2935261.png)